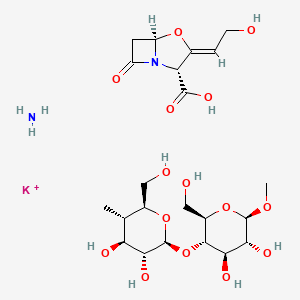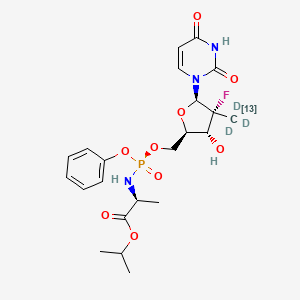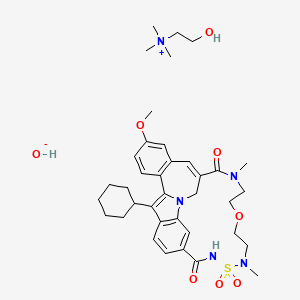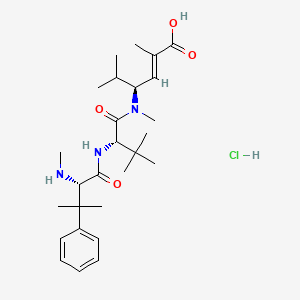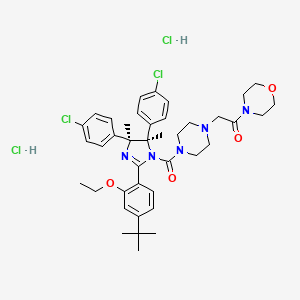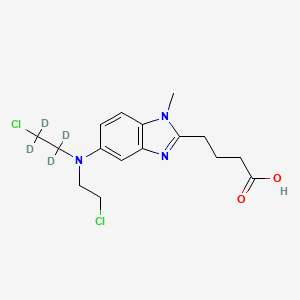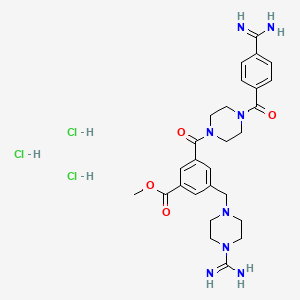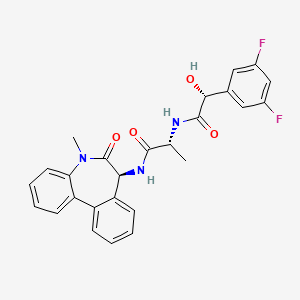
LY-411575 (isomer 3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LY-411575 isomer 3 is a isomer of LY411575, which is a potent γ-secretase inhibitor with IC50 of 0.078 nM/0.082 nM (membrane/cell-based), also inhibits Notch clevage with withIC50 of 0.39 nM. in vitro: LY-411575 inhibits γ-secretase which can be assessed by the substrates like amyloid precursor protein (APP) and Notch S3 cleavage [1]. LY-411575, which blocks Notch activation, results in apoptosis in primary and immortalized KS cells . in vivo: 10 mg/kg oral dose of LY-411575 decreases brain and plasma Aβ40 and -42 dose-dependently. LY-411575 reduces cortical Aβ40 in young (preplaque) transgenic CRND8 mice (ED50 ≈ 0.6 mg/kg) and produces significant thymus atrophy and intestinal goblet cell hyperplasia at higher doses (>3 mg/kg). The therapeutic window is similar after oral and subcutaneous administration and in young and aged CRND8 mice. Both the thymus and intestinal side effects are reversible after a 2-week washout period. Three-week treatment with 1 mg/kg LY411575 reduces cortical Aβ40 by 69% without inducing intestinal effects, although a previously unreported change in coat color is observed.
Aplicaciones Científicas De Investigación
Technological Advancement in the Processing of Lycopene
Lycopene, a carotenoid with lipophilic nature, demonstrates strong antioxidant potential against numerous diseases and is extensively used in functional foods and pharmaceutical industries. The review discusses the history, chemistry, extraction techniques, isomers of lycopene, and their technological and biological significance, focusing on stability and bioaccessibility. It highlights the challenges and recent advances in extraction, isomerization, and processing of lycopene, emphasizing the success of green extraction techniques and heat-induced isomerization. The review also explores the production of special compounds from normal food materials to stimulate the isomerization of all-trans lycopene to cis-isomers and the benefits of encapsulating lycopene and its isomers using different nanocarriers to enhance stability, solubility, and bioaccessibility (Ashraf et al., 2020).
Bio-Availability, Anticancer Potential, and Chemical Data of Lycopene
This review gathers chemical data about lycopene and its isomers, which can be extracted using various solvents by SC-CO2 or biosynthesis as environmentally friendly techniques. It discusses the identification and quantification of lycopene and other carotenoids, the characterization of lycopene isomers, and compares them using techniques like UV–Vis, Fluorescence, FTIR, MS, NMR, and DSC assays. The review also emphasizes the biological activities of lycopene isolated from red vegetables, such as anti-inflammatory, antioxidant, and cytotoxic activity against cancer cells, potentially by activating several pathways. It highlights the improved oral delivery of lycopene encapsulated in nanoparticles, demonstrating better permeation and low cytotoxicity against human cells, suggesting potential applications in food, pharmaceutical, and cosmetic industries (Amorim et al., 2022).
Application-Oriented Marine Isomerases in Biocatalysis
This review delves into the class EC 5.xx, a group of enzymes that interconvert optical, geometric, or positional isomers, known as "isomerases". These enzymes are vital biocatalysts for synthesizing pharmaceuticals and pharmaceutical intermediates, capable of transforming cheap biomolecules into expensive isomers with suitable stereochemistry. The review explores marine-originating isomerases in applied biocatalysis, highlighting their application in producing compounds like l-ribose, d-psicose, lactulose, and d-phenylalanine. It emphasizes the need for more studies on marine-originating isomerases, considering their properties of industrial interest, and discusses their potential in biotechnological developments (Trincone, 2020).
Propiedades
Fórmula molecular |
C26H23F2N3O4 |
|---|---|
Peso molecular |
479.48 |
Nombre IUPAC |
(2R)-2-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide |
InChI |
InChI=1S/C26H23F2N3O4/c1-14(29-25(34)23(32)15-11-16(27)13-17(28)12-15)24(33)30-22-20-9-4-3-7-18(20)19-8-5-6-10-21(19)31(2)26(22)35/h3-14,22-23,32H,1-2H3,(H,29,34)(H,30,33)/t14-,22+,23-/m1/s1 |
SMILES |
CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)C(C4=CC(=CC(=C4)F)F)O |
Sinónimos |
(R,Z)-2-((Z)-((R)-2-(3,5-difluorophenyl)-1,2-dihydroxyethylidene)amino)-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanimidic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



